molecular formula C22H16O4 B5844957 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5844957
M. Wt: 344.4 g/mol
InChI Key: XHDUXUNTSIDPMR-UHFFFAOYSA-N
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Description

4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one (coumarin) scaffold, characterized by a methyl group at position 4 and a 2-oxo-2-phenylethoxy substituent at position 3. This compound belongs to a class of molecules extensively studied for their diverse pharmacological activities, including cholinesterase inhibition, phosphodiesterase II (PDE2) modulation, and estrogen receptor (ER) binding . The benzo[c]chromen-6-one core is structurally analogous to urolithins, metabolites of ellagic acid, which exhibit neuroprotective and anti-inflammatory properties .

Properties

IUPAC Name

4-methyl-3-phenacyloxybenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c1-14-20(25-13-19(23)15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)22(24)26-21(14)17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDUXUNTSIDPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-6H-benzo[c]chromen-6-one and 2-oxo-2-phenylethyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethoxy group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzo[c]chromen-6-one Derivatives

Alkoxy substituents at position 3 of the benzo[c]chromen-6-one core significantly influence biological activity. Key examples include:

Compound Substituent (Position 3) Biological Activity (IC₅₀ or Inhibition %) Reference
3-Methoxy derivative (2a) Methoxy PDE2 inhibition: IC₅₀ = 33.95 μM
3-Ethoxy derivative (2b) Ethoxy PDE2 inhibition: IC₅₀ = 34.35 μM
3-Propoxy derivative (2c) Propoxy Cholinesterase inhibition: 45% at 10 μM
Target compound 2-Oxo-2-phenylethoxy Not reported
  • Key Observations :
    • Chain Length : Optimal PDE2 inhibition (IC₅₀ ~3.67 μM) was observed with a five-carbon alkoxy chain (e.g., compound 1f) . Shorter chains (methoxy, ethoxy) showed reduced potency.
    • Aromatic vs. Aliphatic Substituents : The 2-oxo-2-phenylethoxy group in the target compound introduces aromaticity and rigidity, which may alter binding kinetics compared to flexible aliphatic chains. Similar derivatives with naphthyl groups (e.g., ChemBridge-6432583) exhibited increased lipophilicity (logP ~5.5) but uncharacterized activity .

Cholinesterase Inhibitors

Benzo[c]chromen-6-one derivatives with piperazine or tetrahydrobenzochromenone moieties demonstrated enhanced acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For example:

  • Compound 58: A hybrid with a three-carbon spacer between the chromenone and piperazine groups showed 70% AChE inhibition at 10 μM, outperforming rivastigmine .
  • 7,8,9,10-Tetrahydro derivatives: Saturation of the chromenone ring improved BChE selectivity (IC₅₀ = 8.2 μM vs. 12.4 μM for AChE) .
  • Target Compound Comparison : The absence of nitrogen-containing groups (e.g., piperazine) in the target compound may limit cholinesterase affinity but reduce off-target toxicity.

Estrogen Receptor (ER) Modulators

Hydroxylated derivatives (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one) exhibited ERβ selectivity (IC₅₀ = 0.5 μM), crucial for neurodegenerative and anti-inflammatory applications . In contrast, the target compound’s methyl and phenylethoxy groups likely reduce ERβ binding due to steric hindrance but may improve metabolic stability.

Structure-Activity Relationship (SAR) Trends

  • Position 3 Substituents :
    • Aliphatic chains >5 carbons optimize PDE2 inhibition .
    • Aromatic groups (e.g., phenyl, naphthyl) may enhance selectivity for hydrophobic binding pockets.
  • Position 4 Substituents : Methyl groups improve metabolic stability without significantly altering electronic properties .

Biological Activity

4-Methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. Its unique chemical structure, which includes a chromenone core and a phenylethoxy group, has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C22H16O4, with a molecular weight of 360.36 g/mol. The compound features a complex arrangement that may influence its biological interactions.

PropertyValue
Molecular FormulaC22H16O4
Molecular Weight360.36 g/mol
IUPAC NameThis compound
InChI KeyXHDUXUNTSIDPMK-UHFFFAOYSA-N

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may lead to significant pharmacological effects, including anticancer activity.

Anticancer Potential

Research has indicated that derivatives of benzo[c]chromenone compounds exhibit notable anticancer properties. A study highlighted the potential of similar compounds in targeting lysosomal pathways in cancer cells, leading to apoptosis through lysosomal membrane permeabilization (LMP) . The ability to induce LMP suggests that this compound may also share this mechanism, warranting further investigation.

Case Studies

  • In Vitro Studies : In experiments using colorectal and breast cancer cell lines, compounds with structural similarities demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells. For instance, compounds from the same family reduced cell proliferation and induced cell death via mechanisms involving lysosomal disruption .
  • Comparative Analysis : A comparative study evaluated the minimum inhibitory concentration (MIC) of various benzo[c]chromenone derivatives against different cancer cell lines, revealing promising anticancer activity for certain derivatives .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzo[c]chromenone derivatives, including this compound. Key findings include:

  • Synthesis : Multi-step organic reactions are employed to synthesize this compound, often involving cyclization and substitution reactions .
  • Biological Evaluation : Compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one?

  • Methodology :

  • Metal-free synthesis : Biaryl-2-carboxylic acids undergo oxidative cyclization using potassium peroxydisulfate and silver nitrate in water/acetonitrile (yields: ~89%) .
  • Pd-catalyzed cross-dehydrogenative coupling : Combines arenes and carboxylic acids for sequential C–H bond activation, enabling chromenone core formation .
  • Claisen-Schmidt condensation : Utilizes 2-acetylthiophene and aldehydes under basic conditions to form intermediates for cyclization .
    • Table 1 : Comparison of Synthetic Methods
MethodCatalyst/ReagentsYield (%)Scope Limitations
Metal-free K₂S₂O₈, AgNO₃89Broad functional tolerance
Pd-catalyzed PdCl₂, oxidants60-75Electron-rich substrates
Claisen-Schmidt NaOH/KOH, ethanol50-70Requires specific aldehydes

Q. How is the structural confirmation of this compound achieved?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.66 ppm, aromatic protons at δ 7.0–7.9 ppm) .
  • IR Spectroscopy : Peaks at ~1725 cm⁻¹ (C=O stretch) and ~1249 cm⁻¹ (C-O-C ether) confirm chromenone and alkoxy groups .
  • Mass Spectrometry : HRMS-APCI validates molecular weight (e.g., m/z 280.3 for C18H16O3) .

Q. What are the common chemical reactions of 6H-benzo[c]chromen-6-one derivatives?

  • Reactivity :

  • Oxidation : Chromenone cores are oxidized to quinones using KMnO₄ or CrO₃ .
  • Substitution : Nucleophilic displacement of halogenated benzyl groups (e.g., Cl → NH₂ using amines) .
  • Reduction : Sodium borohydride reduces ketones to secondary alcohols .

Advanced Research Questions

Q. How can reaction yields be optimized in metal-free synthesis?

  • Key Variables :

  • Solvent Ratio : Water:acetonitrile (1:1) balances solubility and reactivity .
  • Oxidant Loading : 2 equivalents of K₂S₂O₈ ensure complete cyclization .
  • Catalyst : Trace AgNO₃ (0.01 equiv) accelerates radical formation without side products .
    • Data Contradiction : Pd-catalyzed methods achieve lower yields (60-75%) but tolerate electron-deficient substrates, unlike metal-free routes.

Q. What structural features enhance PDE2 inhibition in alkoxylated derivatives?

  • Structure-Activity Relationship (SAR) :

  • Alkoxy Groups : Methoxy at C-8 increases binding affinity (IC50: 3.67 µM for derivative 1f vs. 10 µM for parent) .
  • Substituent Position : C-3 phenylethoxy groups improve solubility and target engagement .
    • Table 2 : PDE2 Inhibition Data
DerivativeSubstituentsIC50 (µM)
1f8-methoxy, 3-phenylethoxy3.67±0.47
ParentUnsubstituted>50

Q. How are spectral data inconsistencies resolved during characterization?

  • Case Study : Disordered crystal structures (e.g., ) require:

  • Dynamic NMR : To assess rotational barriers of substituents.
  • X-ray Crystallography : Resolves positional disorder (e.g., 4-hydroxy derivatives in ).
    • Contradiction : IR spectra in show variability in C=O stretches (1725 cm⁻¹ vs. 1700 cm⁻¹ in other studies), attributed to solvent polarity effects.

Q. What computational methods predict biological activity of chromenone derivatives?

  • Approaches :

  • Docking Studies : Molecular modeling with PDE2 (PDB: 3IB4) identifies H-bonding interactions with alkoxy groups .
  • QSAR Models : Correlate logP values (e.g., 3.2 for derivative 1f) with blood-brain barrier permeability .

Methodological Guidelines

  • Synthetic Design : Prioritize metal-free methods for scalability or Pd-catalyzed routes for electron-rich substrates.
  • Analytical Workflow : Combine NMR (structural confirmation), HRMS (purity), and X-ray (crystallinity) .
  • Biological Evaluation : Use PDE2 inhibition assays and antioxidant DPPH tests for activity profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 2
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4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one

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